![molecular formula C10H10N2O2 B040521 4-Cyano-N-methoxy-N-methylbenzamide CAS No. 116332-64-0](/img/structure/B40521.png)
4-Cyano-N-methoxy-N-methylbenzamide
Overview
Description
Synthesis Analysis
The synthesis of similar compounds like N-methoxybenzamides involves methods such as C–H bond activation and cyclometalation. For example, Zhou et al. (2018) synthesized cyclometalated complexes of N-methoxy-4-nitrobenzamide, which could be analogous to 4-Cyano-N-methoxy-N-methylbenzamide, by treating N-methoxy-4-nitrobenzamide with specific metal complexes through C–H bond activation (Zhou et al., 2018).
Molecular Structure Analysis
The molecular structure of benzamide derivatives, including those similar to 4-Cyano-N-methoxy-N-methylbenzamide, can be determined using methods like single-crystal X-ray diffraction and DFT calculations. For instance, Karabulut et al. (2014) analyzed the molecular structure of N-3-hydroxyphenyl-4-methoxybenzamide, providing insights into the influence of intermolecular interactions on molecular geometry (Karabulut et al., 2014).
Chemical Reactions and Properties
Chemical reactions involving N-methoxybenzamide derivatives have been studied. For example, Xu et al. (2018) explored chemodivergent and redox-neutral annulations between N-methoxybenzamides and sulfoxonium ylides via Rh(III)-catalyzed C-H activation, indicating the potential reactivity of such compounds (Xu et al., 2018).
Physical Properties Analysis
The physical properties of N-methoxybenzamide derivatives can vary depending on their molecular structure. The study by Aarset et al. (2013) on 2-methoxybenzamide, for example, revealed evidence for intramolecular hydrogen bonding, which is crucial in determining the physical properties of such compounds (Aarset et al., 2013).
Chemical Properties Analysis
Understanding the chemical properties of N-methoxybenzamide derivatives involves examining their reactivity and stability. Wang et al. (2010) demonstrated the palladium-catalyzed ortho-alkoxylation of N-methoxybenzamides, showcasing the chemical properties and reactivity of these compounds (Wang et al., 2010).
Scientific Research Applications
Cyclometalated complexes of N-methoxy-4-nitrobenzamide derivatives, including those related to 4-Cyano-N-methoxy-N-methylbenzamide, are used as key catalysts in C-H bond functionalization reactions. These complexes, involving rhodium, iridium, and ruthenium, have shown high yields in the functionalization of N-methoxybenzamide derivatives (Zhou et al., 2018).
N-tert-butyl-N-methyl-2-methoxybenzamide, a compound structurally related to 4-Cyano-N-methoxy-N-methylbenzamide, serves as a synthetic tool in the synthesis of 2-methoxy-6-methylbenzoic acid and lunularic acid (Reitz & Massey, 1990).
Photochemical cyclisation studies involving derivatives of N-methoxybenzamide, such as 4-benzyloxy-2-bromo-3-hydroxy-N-(4-hydroxyphenethyl)-N-methylbenzamide, have been conducted. This research contributes to the synthesis of narwedine-type enones (Kametani et al., 1972).
A new, environmentally friendly method for producing a variety of ortho-cyanated N-methoxybenzamides has been developed. This method shows broad substrate and functional group tolerance, indicating its potential in various synthetic applications (Zhang et al., 2015).
4-Aminobenzamides, including d,l-4-amino-N-(alpha-methylbenzyl)-benzamide, have shown promising anticonvulsant activity, indicating the potential medical applications of benzamide derivatives in treating seizures (Clark et al., 1984).
Safety and Hazards
properties
IUPAC Name |
4-cyano-N-methoxy-N-methylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-12(14-2)10(13)9-5-3-8(7-11)4-6-9/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZGBXNBROBZKLC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=CC=C(C=C1)C#N)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80452104 | |
Record name | 4-Cyano-N-methoxy-N-methylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80452104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Cyano-N-methoxy-N-methylbenzamide | |
CAS RN |
116332-64-0 | |
Record name | 4-Cyano-N-methoxy-N-methylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80452104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-cyano-N-methoxy-N-methylbenzamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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